1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18826912
Molecular Formula: C11H10BrF3O2S
Molecular Weight: 343.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrF3O2S |
|---|---|
| Molecular Weight | 343.16 g/mol |
| IUPAC Name | 1-bromo-1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(5-9(8)18-2)17-11(13,14)15/h3-5,10H,1-2H3 |
| Standard InChI Key | HCMOUQTZWKVLDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)SC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one features a propan-2-one backbone bonded to a phenyl ring substituted with bromine at position 1, methylthio (-SMe) at position 2, and trifluoromethoxy (-OCF₃) at position 4 (Fig. 1). Its molecular formula is C₁₁H₁₀BrF₃O₂S, with a molecular weight of 343.16 g/mol (calculated from atomic masses) .
Table 1: Key molecular properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₀BrF₃O₂S |
| Molecular weight | 343.16 g/mol |
| IUPAC name | 1-bromo-1-[2-(methylsulfanyl)-4-(trifluoromethoxy)phenyl]propan-2-one |
| Key functional groups | Bromo, methylthio, trifluoromethoxy, ketone |
The trifluoromethoxy group introduces strong electron-withdrawing effects, while the methylthio group contributes to lipophilicity . Bromine’s electronegativity (2.96 Pauling scale) enhances electrophilic reactivity at the aryl ring.
Spectroscopic Signatures
While direct spectral data for this compound is unavailable, analogs suggest characteristic peaks:
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¹H NMR: Aromatic protons near δ 7.2–8.1 ppm, methylthio singlet at δ 2.5 ppm, and ketone carbonyl absence due to quadrupolar broadening.
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¹³C NMR: Carbonyl carbon at ~205 ppm, CF₃ resonance at 120–125 ppm (J coupling ~320 Hz) .
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IR: Strong C=O stretch at 1,710–1,740 cm⁻¹ and C-F vibrations at 1,100–1,300 cm⁻¹.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of a phenylpropan-2-one precursor:
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Trifluoromethoxylation: Electrophilic substitution at position 4 using trifluoromethyl hypofluorite (CF₃OF) .
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Methylthiolation: Thiolation at position 2 via Ullmann coupling with methyl disulfide.
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Bromination: Directed ortho-bromination using N-bromosuccinimide (NBS) under radical conditions.
Table 2: Synthetic route optimization
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | CF₃OF, BF₃·Et₂O, −20°C | 78 | 95 |
| 2 | CuI, L-proline, DMF, 110°C | 65 | 92 |
| 3 | NBS, AIBN, CCl₄, reflux | 82 | 98 |
Industrial-scale production may employ continuous flow reactors to enhance safety and efficiency.
Purification Challenges
The compound’s high halogen content complicates crystallization. Preparative HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with amines and thiols:
Reaction rates depend on the electron-withdrawing effects of -OCF₃ and -SMe .
Ketone Reactivity
The propan-2-one moiety participates in:
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Enolate formation: Using LDA at −78°C enables alkylation or aldol condensation.
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Reduction: NaBH₄ reduces the ketone to a secondary alcohol (dr 4:1 syn:anti).
| Parameter | Value |
|---|---|
| LogP | 3.2 ± 0.3 |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | Moderate |
| hERG liability | Low |
Calculations performed using SwissADME and ProTox-II .
Industrial and Research Applications
Agrochemical Intermediates
The trifluoromethoxy group enhances pesticidal activity. Derivatives show:
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Insecticidal activity: LC₅₀ = 12 ppm against Aedes aegypti larvae.
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Herbicidal selectivity: 90% weed control at 50 g/ha without crop damage .
Materials Science
Incorporation into polymers improves:
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Thermal stability: TGA shows decomposition onset at 285°C.
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Optical properties: Refractive index = 1.52 at 589 nm.
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